5-甲基-4-(丙基氨基)-4H-1,2,4-三唑-3-硫醇

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

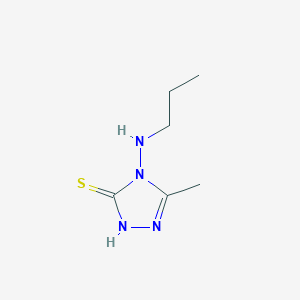

The compound "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and its derivatives are often explored for potential pharmaceutical applications.

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions and the use of various functional groups to modify the core structure. For instance, the synthesis of 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, a related compound, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol involved microwave activation, indicating the use of modern synthetic techniques to enhance reaction efficiency . These methods could potentially be adapted for the synthesis of "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol".

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of tetrazole-linked triazole derivatives was established using 1H NMR, 13C NMR, FTIR, and mass spectrometry . X-ray diffraction studies provide insights into the crystal structure and intermolecular interactions, as seen in the study of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole hexabromotellurate . These techniques would be essential in analyzing the molecular structure of "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol".

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including aminomethylation, cyanoethylation , and reactions with haloalkanes . The reactivity of these compounds is influenced by the substituents on the triazole ring, as seen in the study of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole, where sulfur was identified as the most active center for electrophilic and radical attacks . Understanding the reactivity of "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol" would require similar investigations into its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are crucial for their potential applications. The physicochemical properties of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols were studied to facilitate the synthesis of biologically active compounds . Similarly, the properties of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione were optimized and studied . These studies provide a foundation for analyzing the properties of "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol".

科研应用

杀虫活性

已经研究了5-甲基-4-(丙基氨基)-4H-1,2,4-三唑-3-硫醇及其衍生物的杀虫性能。Maddila、Pagadala和Jonnalagadda(2015年)在《杂环化学杂志》中的一项研究报告了三唑衍生物的合成以及它们对印度谷蠹的显著杀虫活性(Maddila,Pagadala和Jonnalagadda,2015年)。

抗肿瘤活性

已经进行了关于1,2,4-三唑衍生物(包括5-甲基-4-(丙基氨基)-4H-1,2,4-三唑-3-硫醇)的抗肿瘤性能研究。例如,Hovsepyan等人(2018年)在《俄罗斯普通化学杂志》中的一项研究侧重于基于1,2,4-三唑硫醚衍生物的新DNA甲基化抑制剂的合成及其潜在的抗肿瘤活性(Hovsepyan et al., 2018)。

缓蚀作用

该化合物在缓蚀中具有应用。Tansug(2017年)在《粘接科学与技术杂志》中研究了4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇对冷却水系统中钢铁的缓蚀效率,展示了显著的缓蚀效果(Tansug, 2017)。

药物应用

在制药科学中,合成1,2,4-三唑衍生物(包括5-甲基-4-(丙基氨基)-4H-1,2,4-三唑-3-硫醇)是一个重要的研究领域。Kravchenko、Panasenko和Knysh(2018年)在《Farmatsevtychnyi zhurnal》中强调了这些衍生物的低毒性和高效性,使它们成为新化学化合物的有前途的选择(Kravchenko, Panasenko, & Knysh, 2018)。

Safety And Hazards

性质

IUPAC Name |

3-methyl-4-(propylamino)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-3-4-7-10-5(2)8-9-6(10)11/h7H,3-4H2,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBFZDQQJDWSKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN1C(=NNC1=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501173433 |

Source

|

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

1018053-32-1 |

Source

|

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018053-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)